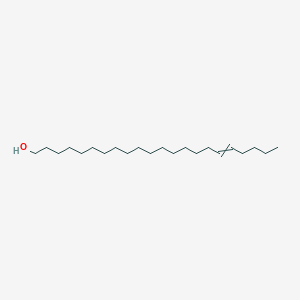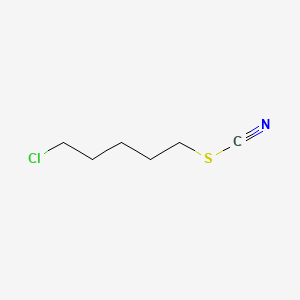![molecular formula C9H17O6P B14507850 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate CAS No. 64212-59-5](/img/structure/B14507850.png)
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is an organic compound with the molecular formula C9H17O6P. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate . This compound is significant in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves the reaction of acetone with ketene. This process results in the formation of isopropenyl acetate, which is then further reacted with diethyl phosphite under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application .
Comparison with Similar Compounds
Similar Compounds
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used as a precursor to acetylacetone.
Diethyl phosphite: A phosphite ester used in the synthesis of various organophosphorus compounds.
Uniqueness
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is unique due to its combination of ester and phosphate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
64212-59-5 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
1-diethoxyphosphoryloxyprop-1-en-2-yl acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-12-16(11,13-6-2)14-7-8(3)15-9(4)10/h7H,5-6H2,1-4H3 |
InChI Key |
XQDBKIZXYDXPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC=C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



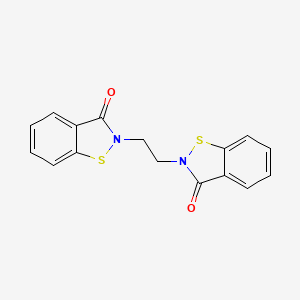

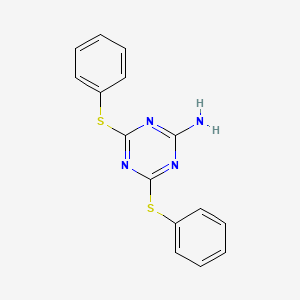
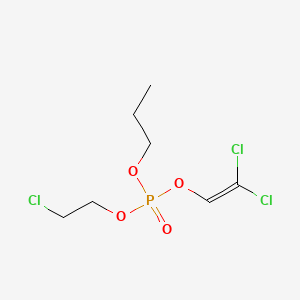
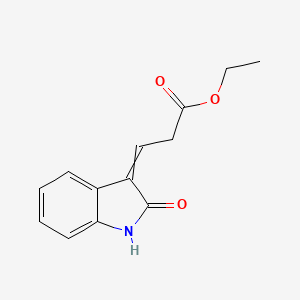
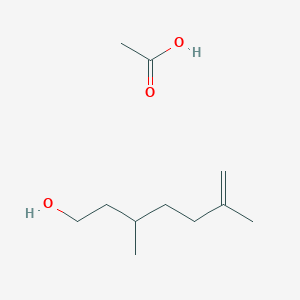

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
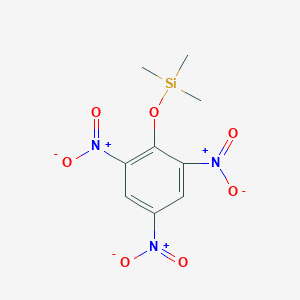
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

